molecular formula C10H8F3NO3 B2737889 methyl 2-(2,2,2-trifluoroacetamido)benzoate CAS No. 31385-12-3

methyl 2-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B2737889
CAS No.: 31385-12-3
M. Wt: 247.173
InChI Key: UDEDDHDBRSUZQD-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroacetamido)benzoate is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a benzoate core strategically substituted with a 2,2,2-trifluoroacetamido group, making it a versatile intermediate for constructing complex molecules. The trifluoroacetyl group is a well-established pharmacophore in drug discovery, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets by influencing its electronic properties . The ester functionality provides a handle for further synthetic transformations, including hydrolysis to carboxylic acids or transesterification. This compound is structurally analogous to other ortho -substituted trifluoroacetamidobenzoates, which are frequently employed in the synthesis of diverse heterocyclic systems and as precursors to active pharmaceutical ingredients (APIs) . Its core structure is derived from anthranilic acid (2-aminobenzoic acid), a common scaffold in medicinal chemistry that is found in compounds with a range of biological activities . Researchers can utilize this reagent to develop novel molecules for screening against various disease targets. As a protected aniline derivative, it is particularly useful in multi-step syntheses where the amine needs to be shielded from unwanted reactions until a later stage. Key Applications: Medicinal Chemistry: Serves as a critical synthon in the design and synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobials . Agrochemical Research: Used in the development of new active ingredients for crop protection. Materials Science: Acts as a building block for fluorinated organic materials, leveraging the unique properties of the carbon-fluorine bond . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-17-8(15)6-4-2-3-5-7(6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEDDHDBRSUZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2,2-trifluoroacetamido)benzoate typically involves the reaction of methyl benzoate with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Methyl benzoate and trifluoroacetic anhydride.

    Catalyst: A suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a less oxidized state, such as an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Anticancer Activity

Methyl 2-(2,2,2-trifluoroacetamido)benzoate has been investigated for its anticancer properties, particularly as a component in the design of dual inhibitors targeting BRAF and histone deacetylases (HDAC). These dual inhibitors are crucial in overcoming drug resistance often encountered in cancer treatments. The compound has shown effectiveness against melanoma and colon cancer cell lines harboring BRAF mutations, indicating its potential as part of a combination therapy strategy to enhance treatment efficacy and mitigate resistance .

Case Study:

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in BRAF-mutant cancer cell lines. The compound's structural modifications allowed it to effectively bind to the target sites, leading to enhanced therapeutic outcomes compared to standard treatments .

Inhibition of VEGFR-2

Another notable application involves the compound's role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis—the formation of new blood vessels from pre-existing ones. The modification of this compound has been shown to improve binding affinity to VEGFR-2 through strategic interactions at the allosteric binding site. This characteristic makes it a promising candidate for antiangiogenic therapies .

Binding Interaction Insights:

  • The compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the VEGFR-2 binding site, which enhances its inhibitory potency. These interactions were validated through molecular docking studies that indicated a favorable energy-binding score .

Chemical Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be adapted for large-scale production. The compound can be synthesized using trifluoroacetic anhydride in the presence of suitable solvents like dichloromethane (DCM), yielding high purity products suitable for further research applications .

Synthesis Overview:

StepReagentsConditionsYield (%)
1Trifluoroacetic anhydrideDCM, rtHigh
2Methyl benzoateDCM, rtHigh

Mechanism of Action

The mechanism by which methyl 2-(2,2,2-trifluoroacetamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzenecarboxylate ester moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 2-(2,2,2-trifluoroacetamido)benzoate exhibit variations in substituent placement, electronic effects, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Analogs

Compound Name Molecular Structure Differences Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate Hydroxyl group at position 2; trifluoroacetamido at position 4 263.17 Discontinued commercial product; used in crystallography studies
tert-Butyl 4-((2,2,2-trifluoroacetamido)methyl)benzoate tert-Butyl ester; trifluoroacetamido on methylene spacer 315.29 Intermediate in inhibitor synthesis; distinct NMR shifts (δ 10.15 ppm for NH)
Methyl 2-(2-(2,2,2-trifluoroacetamido)ethyl)benzoate Ethyl spacer between benzoyl and trifluoroacetamido 289.23 Synthesized via Pd/C hydrogenation; used in borylation studies
Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonate Triazine core with phosphonate and aryl groups ~550–600 (varies) High antioxidant activity (e.g., compound 81f)

Structural and Electronic Effects

  • Substituent Position : The ortho-trifluoroacetamido group in the target compound enhances meta-selectivity in C–H borylation reactions due to steric and electronic directing effects . In contrast, the para-substituted analog (methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate) lacks this reactivity, as hydroxyl groups favor ortho/para electrophilic substitution .
  • Electron-Withdrawing Groups: The trifluoroacetyl moiety reduces electron density on the aromatic ring, increasing resistance to oxidation compared to non-fluorinated analogs (e.g., methyl 2-acetamidobenzoate) .

Physicochemical Properties

Property This compound Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)benzoate tert-Butyl 4-((2,2,2-Trifluoroacetamido)methyl)benzoate
Melting Point Not reported Not reported Not reported
Solubility Soluble in THF, CDCl₃ Limited (discontinued) Soluble in DMSO, ethyl acetate
Stability Stable under inert atmosphere Hydrolytically sensitive (hydroxyl group) Stable at room temperature

Biological Activity

Methyl 2-(2,2,2-trifluoroacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a trifluoroacetamido group. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions. The molecular formula can be represented as:

C10H8F3NO2C_{10}H_{8}F_{3}NO_{2}

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of key inflammatory pathways, including those mediated by lipoxygenase enzymes. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines .

3. Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented. These interactions suggest that the compound may have applications in treating conditions characterized by excessive inflammation .

The biological activity of this compound is largely attributed to its structural features:

  • Hydrogen Bonding: The trifluoroacetamido group can form hydrogen bonds with target enzymes or receptors.
  • Lipophilicity: The trifluoromethyl substituent enhances the compound's ability to penetrate cellular membranes.
  • Receptor Interaction: The compound may modulate receptor activity by interacting with specific binding sites on proteins involved in inflammation and microbial resistance.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsReduced cytokine production in vitro; potential for treating inflammatory diseases.
Enzyme InhibitionEffective inhibition of COX and LOX enzymes; implications for pain management therapies.

Q & A

Q. What are the optimal synthetic conditions for methyl 2-(2,2,2-trifluoroacetamido)benzoate?

  • Methodological Answer : A validated approach involves reacting 2-aminobenzoic acid derivatives with trifluoroacetylating agents under controlled conditions. For analogous compounds (e.g., ethyl 2-(2-ethoxy-2-oxoacetamido)benzoate), synthesis is achieved by dropwise addition of an acyl chloride (e.g., ethyl chlorooxoacetate) to a tetrahydrofuran (THF) solution of the amine at 273 K, followed by 2 hours of stirring. Post-reaction, the product is concentrated under vacuum, precipitated, and recrystallized from ethanol (yield: ~55%) . Adjustments for the trifluoroacetamido group may require substituting trifluoroacetic anhydride as the acylating agent.

Q. How can the compound be purified, and what are the critical parameters for recrystallization?

  • Methodological Answer : Recrystallization from ethanol is effective for removing impurities. Key parameters include:
  • Solvent Polarity : Ethanol balances solubility at elevated temperatures and low solubility at room temperature.
  • Cooling Rate : Slow evaporation ensures well-formed crystals .
  • Yield Optimization : Multiple recrystallization cycles improve purity but reduce yield (trade-off analysis recommended).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve proton environments (e.g., aromatic protons, trifluoroacetamido CF3 group) in deuterated solvents like DMSO-d6 or CDCl3 .
  • FT-IR : Confirm amide C=O (1650–1700 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Waste Management : Segregate halogenated waste for professional disposal due to trifluoroacetamido’s environmental persistence .

Advanced Research Challenges

Q. How does the trifluoroacetamido group influence electronic and steric properties in reactions?

  • Methodological Answer : The CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and adjacent amide. This effect can be quantified via:
  • Hammett Constants (σmeta for CF3 = 0.43) to predict substituent effects on reaction rates .
  • X-ray Crystallography : Compare bond lengths and angles in derivatives (e.g., methyl 2-(4-chloro-3-fluorobenzoyl)benzoate) to assess steric hindrance .

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., amide bond rotation) that may cause discrepancies between solution and solid-state structures .
  • DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* basis set) .

Q. What experimental strategies assess the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • SAR Studies : Synthesize analogs (e.g., replacing CF3 with Cl or CH3) to correlate structure with activity .

Q. How to address discrepancies in reported solubility data across studies?

  • Methodological Answer :
  • Standardized Protocols : Use USP <1236> guidelines for solubility determination in buffered solutions (pH 1.2–7.4).
  • HPLC Purity Checks : Confirm that solubility variations are not due to impurities (>95% purity threshold) .

Q. What methodologies evaluate stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the ester or amide bond) .

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